
2,4-二氢-5-甲基-2-(4-甲基苯基)-3H-吡唑-3-酮
描述
Synthesis Analysis
The synthesis of pyrazolone derivatives, including compounds similar to "2,4-Dihydro-5-methyl-2-(4-methylphenyl)-3H-pyrazol-3-one," typically involves the condensation of hydrazines with β-keto esters or β-diketones in the presence of acid or base catalysts. Variations in the substituents on the pyrazolone ring lead to different derivatives with unique chemical and physical properties (Kees et al., 1996).
Molecular Structure Analysis
The molecular structure of pyrazolone derivatives is characterized by the presence of a pyrazole ring fused with a ketone moiety. X-ray crystallography studies on related compounds reveal the presence of hydrogen bonding and other intermolecular interactions that significantly influence the crystal packing and stability of these molecules. For instance, studies have shown that the crystal structure of pyrazolone derivatives is stabilized by intermolecular hydrogen bonds between NH and C=O groups (Kimura et al., 1983).
Chemical Reactions and Properties
Pyrazolone derivatives undergo various chemical reactions, including nucleophilic substitution, addition reactions, and cyclization, due to the reactive nature of their keto and enol forms. These reactions are crucial for the synthesis of complex molecules and for modifications that enhance their biological activities. The presence of a trifluoromethyl group in certain pyrazolone derivatives has been associated with potent antihyperglycemic activity in pharmacological studies, highlighting the significance of functional groups in determining the chemical properties and reactivity of these compounds (Kees et al., 1996).
Physical Properties Analysis
The physical properties of pyrazolone derivatives, such as melting point, solubility, and crystal structure, are influenced by their molecular structures and the nature of substituents on the pyrazole ring. The crystal and molecular structure analysis through X-ray diffraction techniques provides insights into the arrangement of molecules in the solid state and the intermolecular forces at play. These properties are critical for understanding the stability, solubility, and formulation of these compounds for various applications (Kimura et al., 1983).
Chemical Properties Analysis
The chemical properties of "2,4-Dihydro-5-methyl-2-(4-methylphenyl)-3H-pyrazol-3-one" and its derivatives, including acidity, basicity, and reactivity towards different reagents, are determined by the functional groups present in the molecule. The keto and enol tautomers of pyrazolone derivatives exhibit distinct reactivity patterns, which are exploited in synthetic chemistry for the construction of complex molecules and in medicinal chemistry for the design of new therapeutic agents (Kees et al., 1996).
科学研究应用
药物化学
3-甲基-1-对甲苯基-5-吡唑啉酮: 由于其结构与已知具有药理活性的吡唑啉酮衍生物相似,因此在药物化学领域中得到了探索。该化合物可以作为合成各种具有广泛生物活性的杂环衍生物的前体。 例如,它可以用于多组分反应 (MCR) 来创建具有潜在抗结核和针对特定癌细胞系的细胞毒作用的新分子 .
有机合成
在有机合成中,该化合物可用于Knoevenagel缩合反应,然后进行Michael加成反应,使用L-脯氨酸作为催化剂。 该方法可以有效地创建新型有机分子,这些分子可以进一步探索其在化学不同分支中的独特性质和应用 .
材料科学
吡唑啉酮核是设计具有特定电子性质的有机材料的关键特征3-甲基-1-对甲苯基-5-吡唑啉酮 可以对其在染料和电致发光材料开发中的应用进行研究,从而推动显示技术和光伏技术的进步 .
安全和危害
The safety data sheet for 3-Methyl-1-phenyl-2-pyrazolin-5-one, a synonym for 2,4-Dihydro-5-methyl-2-(4-methylphenyl)-3H-pyrazol-3-one, indicates that it is harmful if swallowed . It is recommended for use in laboratory chemicals and is advised against for food, drug, pesticide or biocidal product use .
作用机制
Target of Action
Pyrazolone derivatives, a class to which this compound belongs, are known to have a broad range of pharmacological properties such as antimicrobial, analgesic, anti-inflammatory, antiviral, and anticancer activities .
Mode of Action
The specific interactions and resulting changes would depend on the exact structure of the derivative and the biological context in which it is acting .
Biochemical Pathways
These could potentially include pathways related to inflammation, pain perception, microbial growth, and cell proliferation .
Pharmacokinetics
The compound is predicted to have high gastrointestinal absorption and is likely to be bbb (blood-brain barrier) permeant . It is also predicted to be a CYP1A2 inhibitor . These properties could potentially impact the bioavailability of the compound.
Result of Action
Given the broad range of activities associated with pyrazolone derivatives, the effects could potentially include reduced inflammation, alleviation of pain, inhibition of microbial growth, and inhibition of cell proliferation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and activity .
属性
IUPAC Name |
5-methyl-2-(4-methylphenyl)-4H-pyrazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-8-3-5-10(6-4-8)13-11(14)7-9(2)12-13/h3-6H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOQOLGUXWSBWHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C1)C2=CC=C(C=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6052588 | |
| Record name | 3-Methyl-1-p-tolyl-5-pyrazolone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6052588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
86-92-0 | |
| Record name | 1-p-Tolyl-3-methyl-5-pyrazolone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=86-92-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Dihydro-5-methyl-2-(4-methylphenyl)-3H-pyrazol-3-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000086920 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-2-(4-methylphenyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-Methyl-1-p-tolyl-5-pyrazolone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6052588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methyl-1-p-tolyl-5-pyrazolone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.554 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is 3-Methyl-1-p-tolyl-5-pyrazolone utilized as an internal standard in analyzing edaravone and taurine levels?
A: 3-Methyl-1-p-tolyl-5-pyrazolone exhibits similar chromatographic behavior to edaravone, making it a suitable internal standard for LC-MS/MS analysis [, , ]. This allows researchers to accurately quantify edaravone concentrations in biological samples like plasma, even with variations during sample preparation or analysis.
Q2: What analytical techniques are commonly employed to measure 3-Methyl-1-p-tolyl-5-pyrazolone and the analytes of interest?
A: High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the primary technique used [, , ]. This method offers high sensitivity and selectivity, allowing for the simultaneous determination of multiple analytes, such as edaravone and taurine, within a single run.
Q3: Can you explain the importance of method validation in these studies and what parameters are typically evaluated?
A: Method validation is crucial to ensure the accuracy, precision, and reliability of the analytical data. Researchers meticulously assess parameters like linearity, extraction recovery, precision, accuracy, and stability of the method to meet regulatory requirements [, , ]. This ensures that the results obtained are trustworthy and can be used for meaningful scientific interpretation.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



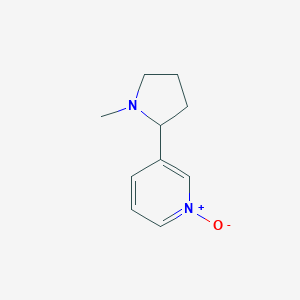
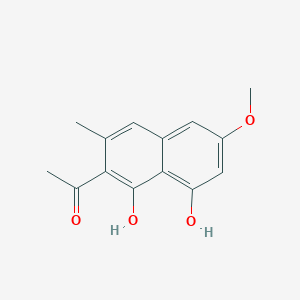

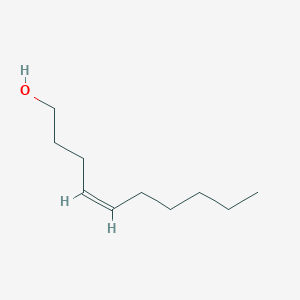




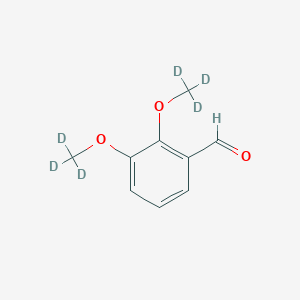
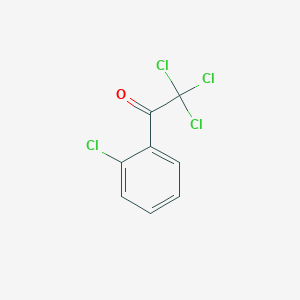


![1-[2-Oxo-2-(2-pyridyl)ethyl]pyridinium Iodide](/img/structure/B31929.png)
